molecular formula C20H18O3 B5704729 9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5704729
M. Wt: 306.4 g/mol
InChI Key: JZYAVQVNTWJYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative characterized by a fused cyclopentane ring and a chromen-4-one core. The benzyloxy group at position 9 and the methyl substituent at position 7 define its structural uniqueness.

Properties

IUPAC Name

7-methyl-9-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-13-10-17(22-12-14-6-3-2-4-7-14)19-15-8-5-9-16(15)20(21)23-18(19)11-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYAVQVNTWJYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitably substituted benzyl ether with a methyl group at the appropriate position. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated chromene derivatives.

Scientific Research Applications

9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : Fluorinated derivatives (e.g., 2-fluoro-benzyloxy) exhibit enhanced lipophilicity and improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies . Chlorophenyl variants (e.g., 4-chlorophenyl-2-oxoethoxy) may confer electrophilic reactivity, useful in covalent drug design .
  • Biotransformation : The unsubstituted 7-hydroxy derivative undergoes selective hydroxylation by Cunninghamella elegans to form 7,9-dihydroxy metabolites, indicating metabolic susceptibility at position 9 .
  • PAINS Analysis : Compounds like 6-methyl-7-((3-methyl-2-butenyl)oxy)-... are PAINS-free, suggesting lower risk of assay interference compared to PAINS-ok analogues (e.g., ZINC20592007 with a Mannich-A type scaffold) .

Pharmacological Data

Physicochemical and Computational Data

  • Molecular Weight : Derivatives with aromatic substituents (e.g., 4-chlorophenyl) have higher molecular weights (~350–370 g/mol) compared to aliphatic variants (~290–300 g/mol) .
  • 3D-QSAR Modeling : Compounds like ZINC20592007 (PAINS-ok) and ZINC05354646 (PAINS-free) share structural homology with the target compound, enabling predictive modeling for receptor binding .

Biological Activity

9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique structural features, which may contribute to its biological efficacy.

Basic Information

PropertyValue
IUPAC Name 7-methyl-9-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Molecular Formula C20H18O3
Molecular Weight 306.36 g/mol
CAS Number 307549-60-6

Structure

The compound features a cyclopenta[c]chromene skeleton with a benzyloxy group, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to significant biological outcomes such as anti-inflammatory and anticancer effects.

Research Findings

  • Anticancer Activity : Studies have indicated that derivatives of chromenes exhibit cytotoxic effects against various cancer cell lines. The presence of the benzyloxy group in this compound enhances its ability to inhibit cell proliferation in vitro.
  • Anti-inflammatory Effects : Research has shown that similar compounds can reduce inflammatory markers in cellular models. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Antioxidant Properties : Chromene derivatives are known for their antioxidant capabilities, which help mitigate oxidative stress by scavenging free radicals.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various chromene derivatives, this compound was found to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanisms and potential clinical applications.

Case Study 2: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory properties of several chromene compounds, including this one. It was observed that treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer15
7-hydroxycoumarinAnticancer20
9-(cinnamyloxy)-7-methyl-2,3-dihydrocyclopenta(c)chromen-4(1H)-oneAnti-inflammatory25

Q & A

Q. How can the synthetic route for 9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step adjustments:
  • Step 1 : Use regioselective alkylation or acylation to introduce the benzyloxy group at the 9-position, as described in chromene derivative synthesis .
  • Step 2 : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification to isolate intermediates and reduce byproducts .
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to minimize side reactions like ring-opening or over-oxidation .
  • Validation : Monitor reaction progress via TLC and confirm final purity (>95%) via HPLC .

Q. What analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., benzyloxy at C9, methyl at C7) and cyclopenta[c]chromenone backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C22H20O4) and detect isotopic patterns .
  • HPLC-PDA : Assess purity and identify impurities using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Enzyme Inhibition : Test against monoamine oxidases (MAOs) or kinases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Integrate molecular docking and dynamics simulations:
  • Target Identification : Use homology modeling for uncharacterized targets (e.g., MAO-B) based on conserved binding pockets .
  • Docking Studies : Employ AutoDock Vina to predict binding modes of the benzyloxy group with hydrophobic enzyme pockets .
  • SAR Analysis : Corrogate substituent effects (e.g., methyl at C7 vs. methoxy analogs) on binding affinity using free-energy calculations (MM/PBSA) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address variability through systematic controls:
  • Standardize Assay Conditions : Use identical cell lines, culture media, and compound concentrations (e.g., 1–100 µM) .
  • Metabolic Stability Testing : Evaluate compound stability in serum (e.g., 24-hour incubation) to rule out degradation artifacts .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 9-(4-methoxyphenyl) analogs) to isolate substituent-specific effects .

Q. What strategies are effective for studying enzymatic interactions and metabolic pathways?

  • Methodological Answer : Combine in vitro and in silico approaches:
  • Enzyme Kinetics : Determine Km and Vmax using Lineweaver-Burk plots for MAO inhibition .
  • Biotransformation Assays : Incubate with Cunninghamella elegans or Aspergillus brasiliensis to identify hydroxylated or demethylated metabolites .
  • LC-MS/MS Metabolite Profiling : Track phase I/II metabolites (e.g., glucuronidation) using collision-induced dissociation (CID) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.